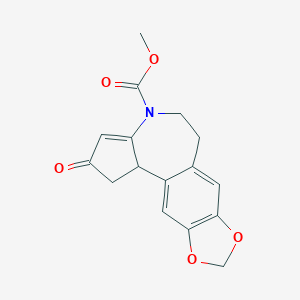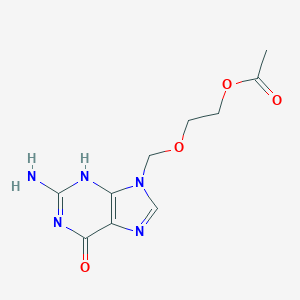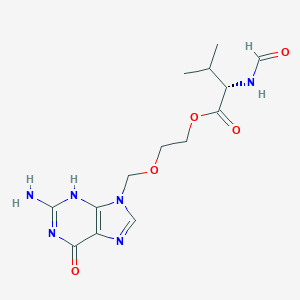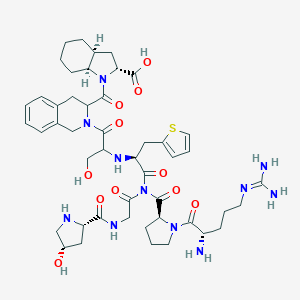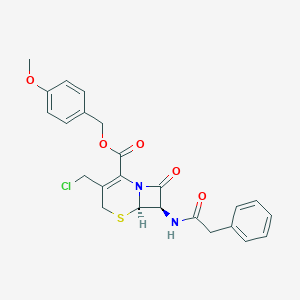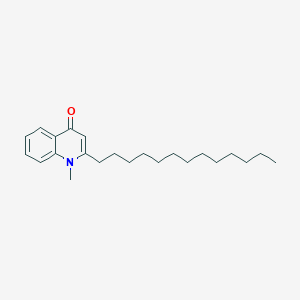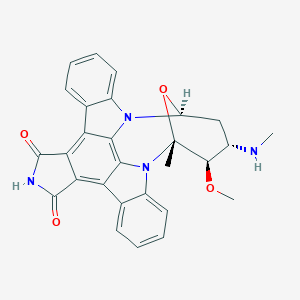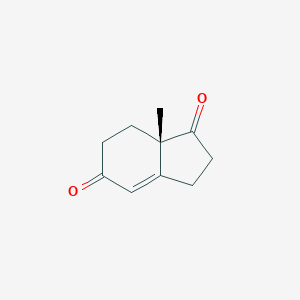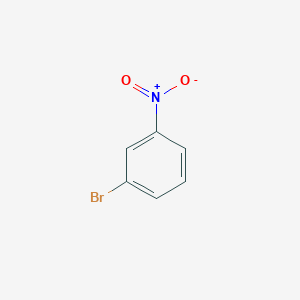
1-溴-3-硝基苯
概述
描述
1-Bromo-3-nitrobenzene is an organic compound with the molecular formula C₆H₄BrNO₂. It is a derivative of benzene, where a bromine atom and a nitro group are substituted at the meta positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
科学研究应用
1-Bromo-3-nitrobenzene is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用机制
Target of Action
1-Bromo-3-nitrobenzene, also known as 3-Bromonitrobenzene, primarily targets aromatic compounds in its reactions . The compound interacts with these targets through a process known as electrophilic aromatic substitution .
Mode of Action
The mode of action of 3-Bromonitrobenzene involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 3-Bromonitrobenzene involve the electrophilic aromatic substitution reactions of benzene . The compound’s interaction with its targets leads to changes in these pathways, resulting in the production of substituted benzene rings .
Pharmacokinetics
The compound’s molecular weight of 202005 suggests that it may have good bioavailability .
Result of Action
The result of 3-Bromonitrobenzene’s action is the formation of substituted benzene rings . These rings are formed through the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromonitrobenzene. For instance, the compound’s reactivity can be affected by the presence of other substances in its environment . Additionally, certain environmental conditions, such as temperature and pH, may also influence the compound’s stability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-nitrobenzene can be synthesized through the bromination of nitrobenzene. One common method involves the use of dibromohydantoin in the presence of concentrated sulfuric acid. The reaction is carried out by adding nitrobenzene and concentrated sulfuric acid to a flask equipped with a stirrer, condenser, and thermometer. The mixture is cooled to below 40°C, and dibromohydantoin is added. The reaction is stirred and maintained at 50-60°C. After completion, the product is purified by recrystallization using methanol .
Industrial Production Methods: In industrial settings, the production of 1-Bromo-3-nitrobenzene often involves the bromination of nitrobenzene using bromine and iron powder as catalysts. The reaction is conducted at elevated temperatures (120-135°C) with continuous stirring. The product is then isolated through steam distillation and purified by recrystallization .
化学反应分析
Types of Reactions: 1-Bromo-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound less reactive towards electrophilic aromatic substitution. the bromine atom can be substituted under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in the presence of strong bases.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The reduction of 1-Bromo-3-nitrobenzene yields 1-Bromo-3-aminobenzene.
Nucleophilic Substitution: The substitution of the bromine atom can yield various substituted benzene derivatives depending on the nucleophile used
相似化合物的比较
- 1-Bromo-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 1-Fluoro-3-nitrobenzene
- 1-Chloro-3-nitrobenzene
Comparison: 1-Bromo-3-nitrobenzene is unique due to the positioning of the bromine and nitro groups at the meta positions, which influences its reactivity and chemical behavior. Compared to its ortho and para isomers, 1-Bromo-3-nitrobenzene exhibits different reactivity patterns in electrophilic and nucleophilic substitution reactions. The meta position of the nitro group makes it less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution .
属性
IUPAC Name |
1-bromo-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIROFMBWVMWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060409 | |
| Record name | Benzene, 1-bromo-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or tan solid; [Alfa Aesar MSDS] | |
| Record name | 3-Bromonitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.07 [mmHg] | |
| Record name | 3-Bromonitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
585-79-5, 61878-56-6 | |
| Record name | 1-Bromo-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, bromonitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061878566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3-nitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns regarding 3-Bromonitrobenzene and its degradation?
A1: 3-Bromonitrobenzene, like many halonitroaromatic compounds, poses a significant environmental concern due to its persistence and toxicity. Research has shown that certain bacteria, such as Diaphorobacter sp. strain JS3051, can degrade 3-bromonitrobenzene. [] This bacterium utilizes a specific enzymatic pathway involving a Rieske nonheme iron dioxygenase (DcbAaAbAcAd) that catalyzes the dihydroxylation of 3-bromonitrobenzene, leading to the formation of 4-bromocatechol. [] This intermediate is further degraded by a chlorocatechol 1,2-dioxygenase (DccA) into halomuconic acids. [] This biodegradation pathway highlights a potential natural mechanism for the removal of 3-bromonitrobenzene from contaminated environments. Understanding and harnessing such microbial activities could be crucial for developing bioremediation strategies.
Q2: Are there any alternative methods for the degradation of 3-Bromonitrobenzene?
A2: Beyond biodegradation, research indicates that 3-bromonitrobenzene can be reduced when sorbed to black carbon in the presence of sulfides. [] This reduction process is suggested to occur through direct electron transfer from sorbed sulfides to the 3-bromonitrobenzene molecule, facilitated by the conductive properties of black carbon. [] This finding highlights an alternative degradation pathway that might be relevant in specific environmental conditions.
Q3: What is the structural characterization of 3-Bromonitrobenzene?
A3: 3-Bromonitrobenzene crystallizes in the orthorhombic system, with the space group Pna21. [] At 200 K, its unit cell dimensions are: a = 21.3992(17) Å, b = 5.9311(4) Å, c = 5.2923(4) Å, and a volume of V = 671.70(9) Å3. [] Its molecular formula is C6H4BrNO2 and has a molecular weight of 202.02 g/mol. []
Q4: Can you explain the synthesis of a compound utilizing 3-Bromonitrobenzene as a starting material?
A4: 3-Bromonitrobenzene serves as a key starting material in the synthesis of moracizine hydrochloride, an antiarrhythmic drug. [] The synthesis involves multiple steps, including alkylation, hydrolysis, reduction, acylation, cyclization, and saltization. [] This synthesis route exemplifies the utility of 3-bromonitrobenzene in medicinal chemistry for developing pharmaceutical compounds.
Q5: What are the applications of 3-Bromonitrobenzene in materials science?
A5: 3-Bromonitrobenzene has shown potential in the field of nonlinear optics (NLO). [] It has been investigated for its use in growing organic nonlinear optical crystals. [] These crystals are sought after for applications in areas such as optical switching, frequency shifting, and optical data storage, making 3-bromonitrobenzene a subject of interest in materials science. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

